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molecular formula C9H18O3 B8536318 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-propanol

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-propanol

Cat. No. B8536318
M. Wt: 174.24 g/mol
InChI Key: RILBYXYPAQAQAL-UHFFFAOYSA-N
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Patent
US07420061B2

Procedure details

DMSO (10.2 ml, 0.14 mol) was added to a solution of oxalyl chloride (5.5 ml, 63.2 mmol) in methylene chloride (25 ml) at −78° C. After stirring for 15 min, a solution of 5,5-dimethyl-1,3-dioxane-2-propanol (Step 1) (10 g, 57.5 mmol) in methylene chloride (100 ml) was added over 10 min. The reaction was stirred for 1 hr and triethylamine (40 ml, 0.2 mol) was added. After stirring at −70° C. for 1 hr, the reaction mixture was warmed to room temperature and stirred for 2 hr. The reaction was quenched with water and extracted with methylene chloride. The organic fractions were washed with aqueous sodium bicarbonate and brine. After drying (Na2SO4), filtration and concentration, the crude compound was chromatographed (silica gel, hexane/ethyl acetate 7/3) to give 5,5-dimethyl-1,3-dioxane-2-propanal (6.1 g, 61%) as a colorless liquid: Anal Calc'd. for C9H16O3 0.2H2O: C, 61.48; H, 9.40. Found: C, 61.46; H, 9.24.
Name
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]1([CH3:22])[CH2:17][O:16][CH:15]([CH2:18][CH2:19][CH2:20][OH:21])[O:14][CH2:13]1.C(N(CC)CC)C>C(Cl)Cl>[CH3:11][C:12]1([CH3:22])[CH2:13][O:14][CH:15]([CH2:18][CH2:19][CH:20]=[O:21])[O:16][CH2:17]1

Inputs

Step One
Name
Quantity
10.2 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC1(COC(OC1)CCCO)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring at −70° C. for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic fractions were washed with aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
After drying
FILTRATION
Type
FILTRATION
Details
(Na2SO4), filtration and concentration
CUSTOM
Type
CUSTOM
Details
the crude compound was chromatographed (silica gel, hexane/ethyl acetate 7/3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(COC(OC1)CCC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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